

Imiclopazine: A Technical Guide to its Chemical Structure and Putative Synthesis

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Compound of Interest

Compound Name: *Imiclopazine*

Cat. No.: B1207428

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Introduction

Imiclopazine is a phenothiazine derivative that was investigated for its potential antipsychotic properties. While it did not proceed to market, its complex molecular architecture presents a case study in multi-step organic synthesis, combining a tricyclic phenothiazine core with a substituted piperazine side chain. This technical guide provides a comprehensive overview of the chemical structure of **Imiclopazine** and outlines a plausible synthetic pathway based on established chemical principles and analogous reactions found in the scientific and patent literature.

Chemical Structure of Imiclopazine

Imiclopazine is chemically known as 1-(2-(4-(3-(2-chlorophenoxythiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one. Its structure is characterized by a 2-chlorophenoxythiazine nucleus connected via a propyl linker to a piperazine ring, which in turn is substituted with a methyl-imidazolidinone moiety.

Identifier	Value
IUPAC Name	1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one[1] [2]
CAS Number	7224-08-0 (parent compound)[3][4]
Chemical Formula	C ₂₅ H ₃₂ ClN ₅ OS[3]
Molecular Weight	486.08 g/mol [3]
SMILES	CN1CCN(C(=O)N(C1)CCN1CCN(CCCN2c3ccc cc3Sc4cc(Cl)ccc24)CC1)C

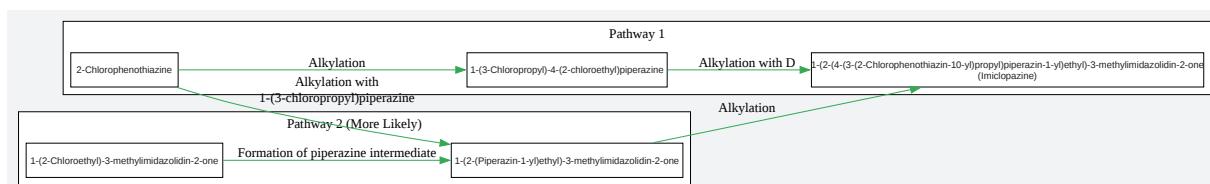
Chemical Structure:

Caption: Chemical structure of **Imiclospazine**.

Putative Synthesis Pathways

While a definitive, step-by-step experimental protocol for the synthesis of **Imiclospazine** is not readily available in the public domain, a plausible multi-step synthesis can be postulated based on known reactions for the formation of analogous phenothiazine-piperazine derivatives. The overall strategy likely involves the synthesis of two key intermediates followed by their coupling.

Overall Proposed Synthesis:



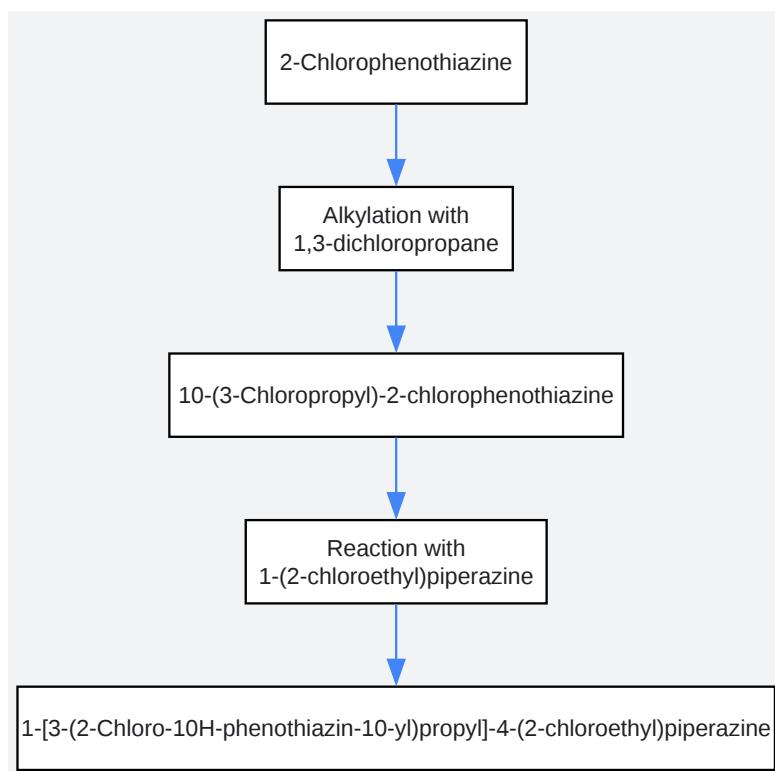
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Caption: Proposed synthetic pathways for **Imiclospazine**.

The synthesis can be conceptually divided into the preparation of the phenothiazine core with a reactive side chain and the synthesis of the piperazine-imidazolidinone moiety, followed by their condensation.

Synthesis of the Phenothiazine Intermediate

The synthesis of the phenothiazine core likely begins with 2-chlorophenothiazine, which is then alkylated to introduce the propylpiperazine linker. A key intermediate, 1-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-4-(2-chloroethyl)piperazine, has been described in the patent literature for the synthesis of similar compounds.



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Caption: Synthesis of the phenothiazine intermediate.

Experimental Protocol (General, based on analogous reactions):

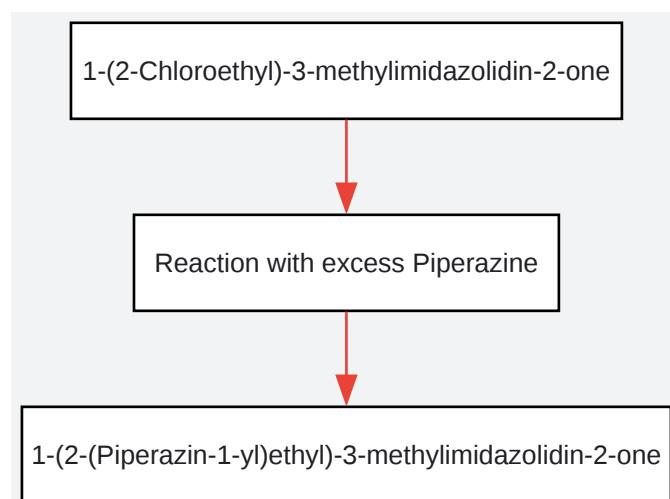
- Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine would be reacted with an excess of a dihaloalkane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, in the presence

of a strong base like sodium amide in a non-polar solvent such as toluene or xylene. The reaction would likely be heated to drive it to completion.

- Reaction with Piperazine Derivative: The resulting 10-(3-chloropropyl)-2-chlorophenothiazine would then be reacted with a suitable piperazine derivative. For instance, reaction with 1-(2-chloroethyl)piperazine in a polar aprotic solvent like DMF with a base such as potassium carbonate would yield the desired intermediate.

Synthesis of the Piperazine-Imidazolidinone Intermediate

The synthesis of the 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one intermediate is a crucial step. This would likely be prepared by reacting 1-(2-chloroethyl)-3-methylimidazolidin-2-one with piperazine.



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Caption: Synthesis of the piperazine-imidazolidinone intermediate.

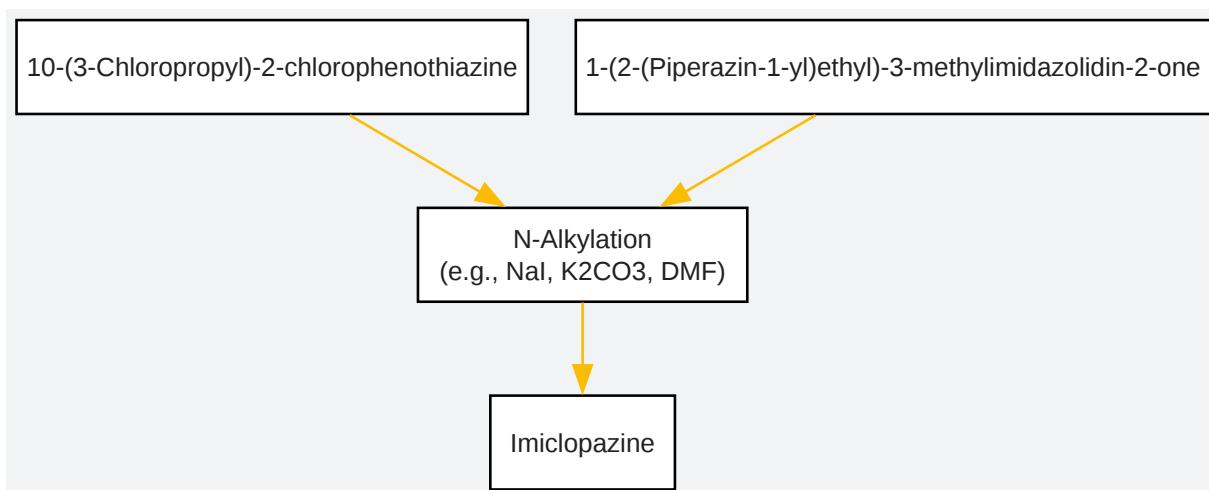
Experimental Protocol (General, based on analogous reactions):

- Synthesis of 1-(2-chloroethyl)-3-methylimidazolidin-2-one: This precursor can be synthesized from 1-(2-hydroxyethyl)-3-methylimidazolidin-2-one via chlorination with an agent like thionyl chloride.

- Reaction with Piperazine: 1-(2-chloroethyl)-3-methylimidazolidin-2-one would be reacted with a large excess of piperazine to favor mono-alkylation. The reaction would likely be carried out in a suitable solvent at an elevated temperature. The excess piperazine also acts as a base to neutralize the HCl formed.

Final Condensation Step

The final step in the proposed synthesis of **Imiclospazine** would be the N-alkylation of the piperazine-imidazolidinone intermediate with the activated phenothiazine derivative.



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Caption: Final condensation step to form **Imiclospazine**.

Experimental Protocol (General, based on analogous reactions):

The two key intermediates, 10-(3-chloropropyl)-2-chlorophenothiazine and 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one, would be reacted together in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium carbonate, would be used to scavenge the acid produced. A catalytic amount of sodium iodide could be added to facilitate the reaction via the Finkelstein reaction. The reaction mixture would likely require heating to proceed at a reasonable rate. Purification would likely involve extraction and chromatographic techniques.

Quantitative Data

No specific quantitative data, such as reaction yields, melting points, or spectroscopic data for the synthesis of **Imiclopazine**, is available in the reviewed public literature. The data presented below is for illustrative purposes of the kind of information that would be collected during a synthesis campaign.

Step	Reactants	Products	Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)
1	2-Chlorophenotiazine, 1,3-Dichloropropophane	10-(3-Chloropropyl)-2-chlorophenotiazine	Data not available	Data not available	Data not available
2	10-(3-Chloropropyl)-2-chlorophenotiazine, Piperazine	1-(3-(2-Chlorophenotiazin-10-yl)propyl)piperazine	Data not available	Data not available	Data not available
3	1-(2-Hydroxyethyl)-3-methylimidazolidin-2-one, Thionyl chloride	1-(2-Chloroethyl)-3-methylimidazolidin-2-one	Data not available	Data not available	Data not available
4	1-(2-Chloroethyl)-3-methylimidazolidin-2-one, 1-(3-(2-Chlorophenotiazin-10-yl)propyl)piperazine	Imiclopazine	Data not available	Data not available	Data not available

Conclusion

Imiclopazine possesses a complex chemical structure that requires a multi-step synthesis. While a detailed, validated experimental protocol is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous reactions for similar phenothiazine derivatives. The proposed pathway highlights the key bond-forming reactions, namely N-alkylations, that are central to the assembly of the final molecule. Further research into archived patents or internal documents from the original developing company, Asta-Werke, would be necessary to uncover the precise experimental details of its synthesis.

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